5-(Chlorosulfonyl)furan-2-carboxylic acid
Overview
Description
5-(Chlorosulfonyl)furan-2-carboxylic acid (CFCA) is a chemical compound with unique properties that make it useful in various fields of research and industry. This compound belongs to the class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
The synthesis of furanic compounds, including CFCA, is an important branch of green and sustainable chemistry . Biomass-derived C6-furanic compounds have become the cornerstone of sustainable technologies . The key feature of this field of chemistry is the involvement of the natural process only in the first step, i.e., the production of biomass by photosynthesis .Molecular Structure Analysis
The molecular formula of CFCA is C5H3ClO5S. The structure of CFCA is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .Chemical Reactions Analysis
The chemical reactions involving CFCA are part of the broader field of furan chemistry . Furan platform chemicals (FPCs), such as CFCA, are directly available from biomass (furfural and 5-hydroxymethylfurfural) .Scientific Research Applications
Production of Biofuels and Polymers
- Biofuel Production: Dutta, Wu, and Mascal (2015) demonstrated that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield, leading to the production of furoate ester biofuels (Dutta, Wu, & Mascal, 2015).
- Polymer Development: Wang, Gong, and He (2020) focused on the improved biosynthesis of furan-based carboxylic acids, which are potential precursors for polymer production (Wang, Gong, & He, 2020).
Pharmaceutical Applications
- Antibacterial Agents: Mori et al. (2022) analyzed the crystal of a derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, indicating its potential as an antimycobacterial agent (Mori et al., 2022).
- Synthesis of Medicinal Compounds: Elsom and Hawkins (1978) described the synthesis of furan-2-[14C] aldehyde, a derivative used in the production of the antibacterial agent nifuroxazide (Elsom & Hawkins, 1978).
Enzymatic Synthesis and Catalysis
- Enzyme-Catalyzed Synthesis: Jia, Zong, Zheng, and Li (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, demonstrating the versatility of enzymatic methods in producing derivatives (Jia, Zong, Zheng, & Li, 2019).
- Catalytic Reduction Systems: Nakagawa, Yabushita, and Tomishige (2021) reviewed catalytic reduction systems for furancarboxylic acids, highlighting their potential in biomass conversion and chemical production (Nakagawa, Yabushita, & Tomishige, 2021).
Chemical Synthesis and Analysis
- Chemical Synthesis: Abovyan et al. (1983) explored the synthesis of various derivatives of 5-sulfofuran-2-carboxylic acid, demonstrating the chemical versatility of this compound (Abovyan et al., 1983).
- Analytical Methods: Nozal et al. (2001) developed a chromatographic method for determining compounds related to furan-2-carboxylic acid in honey, underscoring the importance ofanalytical techniques in identifying and quantifying furan derivatives in various samples (Nozal et al., 2001).
Biotechnological Applications
- Biosynthesis Enhancement: Wen, Zhang, Zong, and Li (2020) applied a substrate adaptation strategy to improve the catalytic performances of cells for synthesizing furan carboxylic acids, indicating biotechnological advancements in this field (Wen, Zhang, Zong, & Li, 2020).
- Furan Derivatives from Endophytic Fungi: Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, showing the potential of natural sources in the discovery of furan-based compounds (Chen et al., 2017).
Environmental Applications
- Green Chemistry Approaches: Dick et al. (2017) investigated a scalable carboxylation route to furan-2,5-dicarboxylic acid, emphasizing the importance of environmentally friendly methods in chemical synthesis (Dick et al., 2017).
- Reductive Conversion of Biomass-Derived Acids: Nakagawa, Yabushita, and Tomishige (2021) also highlighted the reductive conversion of biomass-derived furancarboxylic acids, focusing on the retention of the carboxylic acid moiety for environmental sustainability (Nakagawa, Yabushita, & Tomishige, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chlorosulfonylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYXOXRJDCQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512085 | |
Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)furan-2-carboxylic acid | |
CAS RN |
80466-76-8 | |
Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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